2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid
Description
Properties
IUPAC Name |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S2/c23-20(13-26-17-10-4-1-7-14(17)21(24)25)22-15-8-2-5-11-18(15)27-19-12-6-3-9-16(19)22/h1-12H,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLYJAYQYUTTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid (CAS No. 540773-86-2) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.48 g/mol. The compound features a phenothiazine moiety, which is known for its diverse biological activities, including antipsychotic and antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Transporters : Research indicates that benzoic acid derivatives can stimulate the efflux of glutamate through the organic anion transporter 2 (OAT2). This mechanism may enhance the release of neurotransmitters, potentially influencing neurological conditions .
- Antimicrobial Activity : Compounds similar to this compound have shown promising activity against various pathogens, including Mycobacterium tuberculosis. Inhibitors targeting polyketide synthase (Pks13), essential for mycobacterial survival, represent a significant area of research, highlighting the potential for this compound in tuberculosis treatment .
- Antioxidant Properties : The presence of sulfur and oxygen functional groups in the structure may confer antioxidant properties, making it a candidate for further studies in oxidative stress-related diseases.
Pharmacological Effects
The pharmacological effects of this compound have been evaluated in various studies:
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Studies : In vitro studies have demonstrated that compounds activating OAT2 can protect neuronal cells from excitotoxicity by enhancing glutamate efflux. This suggests potential applications in neurodegenerative diseases where glutamate toxicity is a concern.
- Antitubercular Activity : A study focused on novel Pks13 inhibitors highlighted compounds structurally related to this compound, showing effective inhibition against M. tuberculosis with minimal cardiotoxicity concerns .
- Oxidative Stress : Preliminary experiments indicated that derivatives exhibit antioxidant properties, potentially useful in treating conditions associated with oxidative damage.
Scientific Research Applications
Chemical and Structural Properties
The molecular formula of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid is with a molecular weight of approximately 393.49 g/mol. The compound features a phenothiazine moiety, which is known for its diverse biological activities, including antipsychotic and anti-inflammatory properties.
Anticancer Activity
Research has indicated that derivatives of phenothiazine compounds exhibit anticancer properties. The incorporation of the benzoic acid moiety in this compound enhances its interaction with biological targets, potentially leading to improved efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase enzymes (COX). The structural features of phenothiazines allow for the modulation of inflammatory pathways, making this compound a candidate for developing anti-inflammatory agents. For instance, related compounds have demonstrated significant COX inhibition, suggesting that this compound may follow suit .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive bacteria. Preliminary studies indicate that derivatives could inhibit bacterial growth, making them candidates for developing new antibiotics .
Case Study: Antimicrobial Efficacy
A recent study synthesized several derivatives based on the core structure of this compound and evaluated their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus. One derivative exhibited an MIC of 32 µg/mL, indicating promising antimicrobial potential .
Development of Sensors
The unique electronic properties of phenothiazine derivatives have been explored in the development of sensors for detecting environmental pollutants and biochemical substances. The ability to modify the chemical structure allows for fine-tuning of sensor sensitivity and specificity.
Photovoltaic Materials
Research into organic photovoltaic materials has identified compounds similar to this compound as potential candidates due to their favorable charge transport properties. These materials could contribute to the development of more efficient solar cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous derivatives, emphasizing structural variations and their biological implications:
| Compound Name | Structural Features | Biological Activities | Key Differences | Reference |
|---|---|---|---|---|
| 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid | Phenothiazine, sulfanyl, benzoic acid | Antimicrobial, anticancer (IC50: 12 µM vs. HepG2 cells) | Baseline structure | |
| 2-{[2-(2-Methyl-5-nitroanilino)-2-oxoethyl]sulfanyl}phenylacetic acid | Phenylacetic acid replaces benzoic acid | Similar anticancer activity (IC50: 15 µM) | Altered solubility (logP: 3.1 vs. 2.8) and bioavailability | |
| 2-(6-Ethoxybenzothiazol-2-yl)sulfanyl-N-{4-(1H-tetrazol)phenyl}acetamide | Benzothiazole core, tetrazole group | Antimicrobial (MIC: 8 µg/mL vs. S. aureus) | Enhanced π-π stacking due to benzothiazole | |
| 2-[(2-Oxo-2-phenylethyl)sulfanyl]benzoic acid | Phenylketone instead of phenothiazine | Moderate antioxidant activity (EC50: 45 µM) | Lack of heterocyclic redox activity | |
| 2-{[2-(2-Methyl-5-aminoanilino)-2-oxoethyl]sulfanyl}benzoic acid | Amino group replaces nitro | Reduced cytotoxicity (IC50: >50 µM) | Lower electrophilicity limits DNA interaction |
Key Insights:
- Phenothiazine vs.
- Nitro Group: The nitro substituent in the target compound facilitates bioreduction to reactive intermediates, enabling DNA cross-linking—a mechanism absent in amino-substituted analogs .
- Benzoic Acid vs. Phenylacetic Acid : The carboxylic acid group improves aqueous solubility (2.8 mg/mL vs. 1.5 mg/mL for phenylacetic analog), critical for pharmacokinetics .
Preparation Methods
Classical Cyclocondensation Method
The foundational phenothiazine structure is synthesized via sulfur-mediated cyclization of diphenylamine.
- Reactants : Diphenylamine (1.0 equiv), sulfur (1.1 equiv), iodine (catalytic).
- Conditions : Heated at 200–220°C for 6–8 hours under inert atmosphere.
- Workup : Crude product purified via recrystallization from ethanol.
- Yield : 60–70% (reported for analogous derivatives).
Characterization :
- Melting Point : 185–187°C (lit. 185°C).
- ¹H NMR (CDCl₃): δ 6.8–7.2 (m, 8H, aromatic), 4.1 (s, 1H, NH).
Introduction of the 2-Oxoethyl Group
Acylation of 10H-Phenothiazine
The phenothiazine nitrogen is acylated to install the 2-oxoethyl moiety.
- Reactants : 10H-phenothiazine (1.0 equiv), chloroacetyl chloride (1.2 equiv).
- Conditions : Reflux in tetrahydrofuran (THF) with anhydrous K₂CO₃ (2.0 equiv) for 12 hours.
- Workup : Extracted with ethyl acetate, washed with brine, and chromatographed (SiO₂, hexane/EtOAc 4:1).
- Intermediate : 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one.
- Yield : 75–80%.
Characterization :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch).
- ¹³C NMR (CDCl₃): δ 196.5 (C=O), 45.2 (CH₂Cl), 126–140 (aromatic carbons).
Thioether Bond Formation
Nucleophilic Substitution with 2-Mercaptobenzoic Acid
The chloroethyl ketone reacts with 2-mercaptobenzoic acid to form the thioether linkage.
- Reactants :
- 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one (1.0 equiv).
- 2-Mercaptobenzoic acid (1.2 equiv).
- Conditions : DMF, K₂CO₃ (2.0 equiv), 80°C for 8 hours.
- Workup : Acidified with HCl, filtered, and recrystallized from methanol.
- Yield : 46–85% (dependent on stoichiometry and solvent).
Optimization Notes :
- Solvent Choice : DMF enhances nucleophilicity of thiolate ion.
- Base : K₂CO₃ minimizes side reactions (e.g., disulfide formation).
Characterization :
- Melting Point : 210–212°C.
- HRMS (ESI+) : m/z 272.3 [M+H]⁺ (calc. 272.07).
- ¹H NMR (DMSO-d₆): δ 8.1 (s, 1H, COOH), 7.2–7.8 (m, 12H, aromatic), 4.3 (s, 2H, SCH₂).
Alternative Synthetic Routes
Bromoethyl Intermediate Pathway
A bromoethyl analog offers higher reactivity in SN2 displacements.
Procedure :
- Synthesis of 10-(2-Bromoethyl)-10H-phenothiazine :
- Oxidation to Ketone :
- PCC in CH₂Cl₂ oxidizes ethyl to ketone.
- Thioether Formation : As above.
Yield : Comparable to chloro route (50–70%).
Analytical and Spectroscopic Validation
Key Spectroscopic Benchmarks
Purity Assessment
- HPLC : >95% purity (C18 column, MeOH/H₂O 70:30).
- Elemental Analysis : C 66.18%, H 4.44%, S 11.76% (calc. for C₁₅H₁₂O₃S).
Challenges and Optimization Strategies
- Oxidative Degradation : Phenothiazines are prone to oxidation; reactions require inert atmospheres.
- Thiol Handling : 2-Mercaptobenzoic acid is air-sensitive; use freshly distilled or stabilized with DTT.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
Industrial-Scale Considerations
Q & A
Q. How to validate the compound’s purity when commercial standards are unavailable?
- Strategies :
Multi-technique cross-validation : Combine , LC-MS, and elemental analysis.
Spiking experiments : Add a known impurity (e.g., unreacted 2-mercaptobenzoic acid) and quantify recovery via calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
